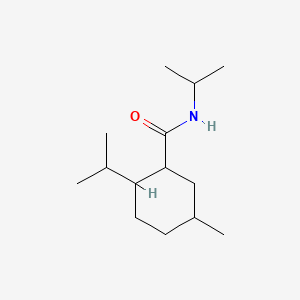![molecular formula C22H19NO3 B13752162 7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione CAS No. 60120-71-0](/img/structure/B13752162.png)
7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of multiple methyl groups and a hydroxyl group, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of methyl-substituted derivatives.
Scientific Research Applications
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying spiro structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar hydroxyl group but differs in its overall structure and reactivity.
2,3,5,6-Tetramethyl-1,4-benzoquinone: While it shares the tetramethyl substitution pattern, its quinone structure leads to different chemical properties and applications.
Uniqueness
7-Hydroxy-2’,3’,5’,6’-tetramethylspiro[acridine-9(2H),1’-[2,5]cyclohexadiene]-2,4’-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60120-71-0 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,4'-cyclohexa-2,5-diene]-1',2-dione |
InChI |
InChI=1S/C22H19NO3/c1-11-13(3)22(14(4)12(2)21(11)26)17-9-15(24)5-7-19(17)23-20-8-6-16(25)10-18(20)22/h5-10,24H,1-4H3 |
InChI Key |
OOBOPFKBJZPFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C(=C(C1=O)C)C)C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



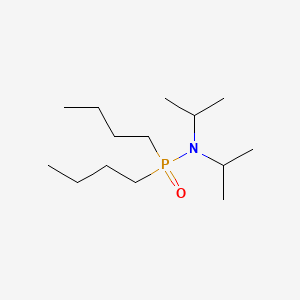
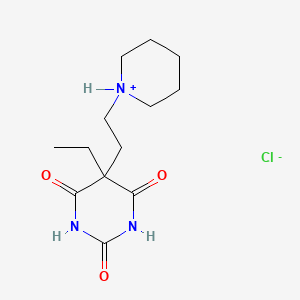
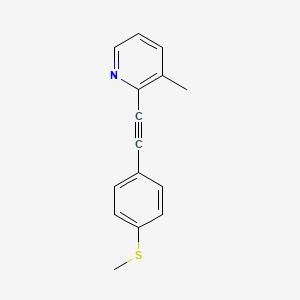
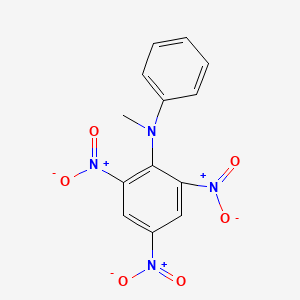
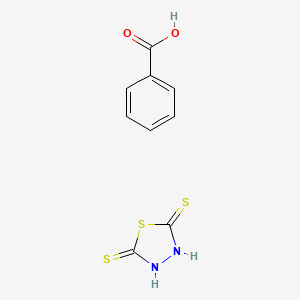
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

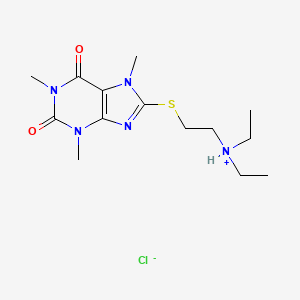


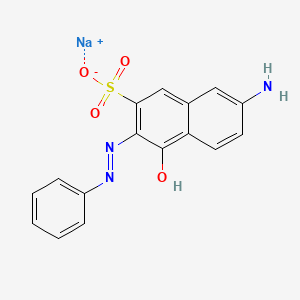
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
